![molecular formula C7H5Br B14616621 Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- CAS No. 60040-77-9](/img/structure/B14616621.png)
Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- is a brominated derivative of bicyclo[4.1.0]hepta-1,3,5-triene, a compound known for its unique bicyclic structure. This compound is of interest in organic chemistry due to its strained ring system and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- typically involves the bromination of bicyclo[4.1.0]hepta-1,3,5-triene. This can be achieved through the addition of bromine (Br2) to the double bonds of the parent compound under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield. Additionally, purification steps such as recrystallization or column chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can replace the bromine atom.
Addition: Reagents like hydrogen (H2) in the presence of a catalyst can add across the double bonds.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, e.g., hydroxylated or aminated derivatives.
Addition: Hydrogenated derivatives with saturated rings.
Oxidation: Epoxides or diols.
Reduction: Reduced forms with fewer double bonds.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in studying reaction mechanisms.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- involves its reactivity due to the strained ring system and the presence of the bromine atom. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The double bonds in the bicyclic structure also make it susceptible to addition reactions, where reagents add across the double bonds, altering the compound’s structure and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.1.0]hepta-1,3,5-triene: The parent compound without the bromine atom.
Bicyclo[4.1.0]hepta-1,3,5-triene, 2,5-diphenyl-: A derivative with phenyl groups instead of bromine.
Uniqueness
Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- is unique due to the presence of the bromine atom, which imparts different reactivity and properties compared to its non-brominated counterparts. The bromine atom makes the compound more reactive in substitution reactions and can influence the overall stability and reactivity of the bicyclic system.
Eigenschaften
CAS-Nummer |
60040-77-9 |
|---|---|
Molekularformel |
C7H5Br |
Molekulargewicht |
169.02 g/mol |
IUPAC-Name |
2-bromobicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C7H5Br/c8-7-3-1-2-5-4-6(5)7/h1-3H,4H2 |
InChI-Schlüssel |
QOJMJVLTYIKRIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C1C(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


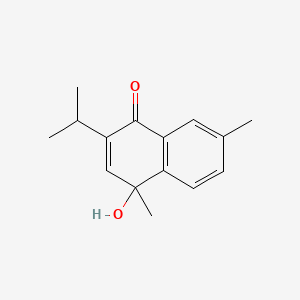
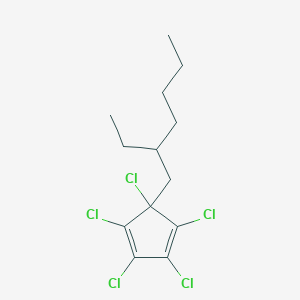
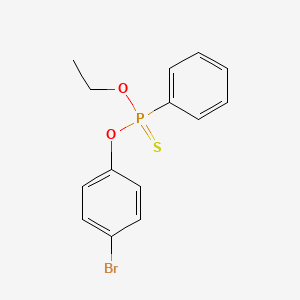

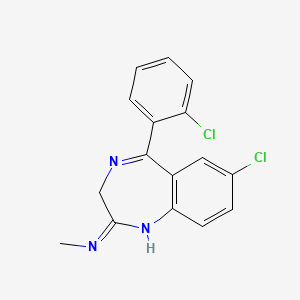
![2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B14616560.png)

![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)

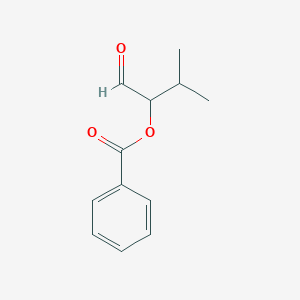
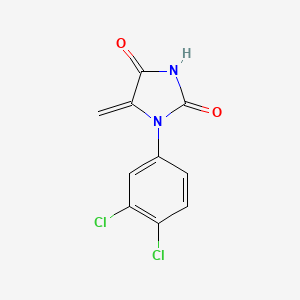
![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
